molecular formula C17H25NO2 B5303982 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine

2,6-dimethyl-1-(4-propoxybenzoyl)piperidine

Cat. No. B5303982
M. Wt: 275.4 g/mol
InChI Key: IFLZVSATFMMUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1-(4-propoxybenzoyl)piperidine, also known as DPP, is a chemical compound that has been the subject of scientific research for its potential use in medicine. DPP is a piperidine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine is not fully understood, but it is believed to act on the central nervous system. 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine has been found to increase the levels of GABA, a neurotransmitter that inhibits the activity of neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2,6-dimethyl-1-(4-propoxybenzoyl)piperidine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine has also been found to have sedative effects, suggesting its potential use in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to fully explore its potential uses.

Future Directions

There are several potential future directions for research on 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine. One direction is to further explore its potential use in the treatment of epilepsy and pain. Another direction is to investigate its potential use in the treatment of anxiety and insomnia. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of medicine.
In conclusion, 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine, or 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine, is a promising compound for drug development due to its anticonvulsant, analgesic, and sedative effects. While its mechanism of action is not fully understood, there is potential for further research to explore its potential uses in medicine.

Synthesis Methods

The synthesis of 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine involves several steps, starting with the reaction of 4-propoxybenzoyl chloride with piperidine. This reaction produces 4-propoxybenzoylpiperidine, which is then reacted with methylmagnesium iodide to produce the final product, 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine.

Scientific Research Applications

2,6-dimethyl-1-(4-propoxybenzoyl)piperidine has been the subject of several scientific studies for its potential use in medicine. One study found that 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine has anticonvulsant effects in animal models, suggesting its potential use in the treatment of epilepsy. Another study found that 2,6-dimethyl-1-(4-propoxybenzoyl)piperidine has analgesic effects, indicating its potential use in the treatment of pain.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-4-12-20-16-10-8-15(9-11-16)17(19)18-13(2)6-5-7-14(18)3/h8-11,13-14H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZVSATFMMUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylpiperidin-1-yl)-(4-propoxyphenyl)methanone

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